molecular formula C16H8N4O2 B11062178 Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- CAS No. 664327-70-2

Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro-

Cat. No.: B11062178
CAS No.: 664327-70-2
M. Wt: 288.26 g/mol
InChI Key: BEGOIWGBIIJBQE-UHFFFAOYSA-N
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Description

Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- is a heterocyclic compound that belongs to the class of benzimidazoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the benzimidazole and quinoline moieties in the structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chloroquinoline-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- involves its interaction with biological macromolecules:

    Molecular Targets: DNA, topoisomerase enzymes.

    Pathways Involved: The compound intercalates with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

  • Benzimidazo[1,2-a]quinoline-2,6-dicarbonitrile
  • Benzimidazo[1,2-a]quinoline-6-carbonitrile, 2-bromo-
  • Benzimidazo[1,2-a]quinoline-6-carbonitrile, 5-[4-(3-chloropropyl)-1H-1,2,3-triazol-1-yl]-2-fluoro-

Comparison: Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring strong electron-withdrawing groups, such as in the development of electronic materials and as a precursor for further functionalization .

Properties

CAS No.

664327-70-2

Molecular Formula

C16H8N4O2

Molecular Weight

288.26 g/mol

IUPAC Name

3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile

InChI

InChI=1S/C16H8N4O2/c17-9-11-7-10-8-12(20(21)22)5-6-14(10)19-15-4-2-1-3-13(15)18-16(11)19/h1-8H

InChI Key

BEGOIWGBIIJBQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])C=C3C#N

Origin of Product

United States

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